N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with appropriate sulfonyl chlorides under basic conditions to form the sulfonamide linkage . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]dec-2-ylmethanol
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
- 1,4-Dioxolane-triazaspirodecanone derivatives
Uniqueness
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide stands out due to its specific combination of a spirocyclic core and a sulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-10-15(6-7-16(13)21-2)24(19,20)18-11-14-12-22-17(23-14)8-4-3-5-9-17/h6-7,10,14,18H,3-5,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHKURXXAZSDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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